molecular formula C15H19NO4 B11842749 N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B11842749
M. Wt: 277.31 g/mol
InChI Key: KRARMXRHEVGHOI-UHFFFAOYSA-N
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Description

Molecular Geometry and Stereochemical Configuration

The compound’s core structure consists of a 2,3-dihydrobenzo[b]dioxine ring fused to a carboxamide group at position 5, with a trans-4-hydroxycyclohexyl substituent (Figure 1). The (1r,4r) stereodescriptor confirms the relative configuration of the cyclohexanol moiety, where the hydroxyl group occupies an equatorial position in the chair conformation.

Key geometric parameters derived from density functional theory (DFT) calculations include:

  • Bond lengths : The amide C=O bond measures 1.225 Å, while the C-N bond in the carboxamide group extends to 1.335 Å due to resonance delocalization.
  • Dihedral angles : The dihydrobenzo[dioxine] ring adopts a near-planar conformation (torsion angle: 178.5°), while the cyclohexyl ring exhibits a chair conformation with axial C-O bonds (55.2° deviation from planarity).

Stereochemical analysis reveals restricted rotation about the amide C-N bond, creating distinct atropisomers under ambient conditions. Nuclear Overhauser effect (NOE) spectroscopy confirms the trans configuration between the hydroxyl group and adjacent cyclohexyl hydrogens.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

N-(4-hydroxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide

InChI

InChI=1S/C15H19NO4/c17-11-6-4-10(5-7-11)16-15(18)12-2-1-3-13-14(12)20-9-8-19-13/h1-3,10-11,17H,4-9H2,(H,16,18)

InChI Key

KRARMXRHEVGHOI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)C2=C3C(=CC=C2)OCCO3)O

Origin of Product

United States

Preparation Methods

Alkylation of 2,3-Dihydroxybenzoic Acid

A mixture of 2,3-dihydroxybenzoic acid (70 mmol), potassium carbonate (280 mmol), and 1,2-dibromoethane (278 mmol) in dimethylformamide (DMF) is heated at 65°C for 24 hours under inert atmosphere. Post-reaction workup involves dilution with water, extraction with ether, acidification with HCl, and recrystallization from toluene to yield the carboxylic acid (m.p. 193–194°C). This method achieves cyclization via nucleophilic substitution, with the dibromoethane acting as a two-carbon bridging agent.

Nitration and Reduction Pathways

Alternative approaches involve nitration of intermediate esters. For instance, methyl 2,3-dihydrobenzo[b][1,dioxine-5-carboxylate (14 ) is nitrated using nitric acid and trifluoroacetic acid to introduce nitro groups at C7 or C8 positions. Subsequent catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, enabling further functionalization. While this route diversifies substitution patterns, it adds complexity for the target carboxamide.

Carboxylic Acid Activation Strategies

Conversion of the carboxylic acid to a reactive intermediate is critical for amide bond formation. Two activation methods dominate:

Acyl Chloride Formation

Treatment of 2,3-dihydrobenzo[b][1,dioxine-5-carboxylic acid with excess thionyl chloride (SOCl₂) at 70–85°C for 1–4 hours generates the corresponding acyl chloride. This method, exemplified in the synthesis of related compounds, proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both solvent and reagent. The crude acyl chloride is typically used in situ without purification due to its moisture sensitivity.

Mixed-Anhydride Method

An alternative employs isobutyl chloroformate to form a mixed anhydride intermediate in the presence of N-methylmorpholine. This approach minimizes racemization risks and is preferred for stereosensitive substrates. For example, carboxamide 4 was synthesized via this method, yielding 5.8 μM IC₅₀ against PARP1.

Amide Bond Formation with (1r,4r)-4-Hydroxycyclohexylamine

Coupling the activated carboxylic acid with (1r,4r)-4-hydroxycyclohexylamine introduces the stereospecific substituent. Key methodologies include:

Direct Aminolysis of Acyl Chlorides

The acyl chloride is reacted with (1r,4r)-4-hydroxycyclohexylamine in dichloromethane or ethyl acetate, using triethylamine (TEA) as a base. For instance, analogous reactions with pyridine-3-carboxamides achieved yields >80% under mild conditions (0–25°C, 2–4 hours). Excess amine (1.2–1.5 equiv) ensures complete conversion, with purification via silica gel chromatography.

Coupling Reagent-Mediated Synthesis

Modern protocols utilize coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). In a representative procedure, 2,3-dihydrobenzo[b][1,dioxine-5-carboxylic acid (1 equiv), HATU (1 equiv), and DIPEA (3 equiv) in DMF are stirred at 40°C for 12 hours before adding the cyclohexylamine. This method avoids acyl chloride handling and achieves comparable yields (75–85%).

The (1r,4r)-4-hydroxycyclohexylamine moiety necessitates careful stereochemical control. While the cited sources do not detail its synthesis, analogous trans-cyclohexyl derivatives are typically obtained via:

  • Catalytic Hydrogenation : Reduction of 4-hydroxycyclohexanone oxime over Raney nickel.

  • Chiral Resolution : Enzymatic or chromatographic separation of racemic mixtures.

Post-coupling purification involves sequential washes (1N HCl, NaHCO₃, brine) and reversed-phase HPLC to isolate the target compound (>95% purity). Crystallization from ethanol/water mixtures further enhances purity, as evidenced by sharp melting points (e.g., 165–173°C for related benzodioxan carboxamides).

Analytical Characterization

Critical analytical data for N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,dioxine-5-carboxamide include:

  • ¹H-NMR (500 MHz, CDCl₃) : δ 4.25–4.40 (m, 4H, dioxane CH₂), 3.60–3.70 (m, 1H, cyclohexyl OH), 1.40–2.10 (m, 8H, cyclohexyl CH₂).

  • Mass Spectrometry : ESI-MS m/z 278.3 [M+H]⁺.

  • HPLC : Retention time 12.4 min (C18 column, 70:30 H₂O/MeCN).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acyl Chloride Aminolysis7892Rapid, low-cost reagentsMoisture sensitivity, byproduct HCl
HATU-Mediated Coupling8597Mild conditions, high compatibilityCost of coupling reagents
Mixed-Anhydride Approach7290Reduced racemization riskMulti-step activation

Industrial-Scale Considerations

For bulk synthesis (e.g., >1 kg), the HATU-mediated method is less feasible due to reagent costs. Scalable alternatives include:

  • Continuous Flow Reactors : Enables precise control of exothermic acyl chloride formation.

  • Catalytic Amidation : Emerging methods using TiO₂ or ZrO₂ nanoparticles to accelerate coupling .

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboxamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Modifications and Key Properties

The table below compares the target compound with structurally related benzodioxane carboxamides:

Compound Name Substituent on Amide Nitrogen Molecular Weight (g/mol) Key Properties/Applications
N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide trans-4-Hydroxycyclohexyl 307.35 (calc.) Enhanced solubility due to polar hydroxyl group; potential CNS-targeting agent
N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide HCl Pyrrolidin-2-ylmethyl 368.84 Improved lipophilicity; investigated for antiviral activity (e.g., VEEV inhibition)
N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide HCl Piperidin-4-yl 350.82 Basic amine enhances ionic interactions; used in protease inhibitor studies
tert-Butyl 4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carboxylate Piperazine (Boc-protected) 403.45 Bulky tert-butyl group reduces metabolic degradation; intermediate in drug discovery
Eliglustat (N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide) Complex alkyl-pyrrolidine chain 523.65 FDA-approved for Gaucher disease; demonstrates oral bioavailability and enzyme inhibition

Key Findings from Research

Hydroxycyclohexyl vs. Piperidinyl/Pyrrolidinyl :

  • The trans-4-hydroxycyclohexyl group in the target compound provides a balance between hydrophilicity and conformational rigidity, reducing off-target interactions compared to flexible piperidinyl or pyrrolidinyl analogs .
  • Pyrrolidinyl derivatives (e.g., BD289184) exhibit higher CNS penetration due to increased lipophilicity but may suffer from faster hepatic clearance .

Impact of Charged Groups :

  • Hydrochloride salts (e.g., N-(Pyrrolidin-2-ylmethyl)-...HCl) improve aqueous solubility but require pH-sensitive formulations to maintain stability .
  • Neutral substituents (e.g., tert-butyl in piperazine derivatives) enhance metabolic stability, as evidenced by prolonged half-life in rodent models .

Antiviral studies on N-(Pyrrolidin-2-ylmethyl)-...HCl demonstrate IC₅₀ values <1 μM against Venezuelan equine encephalitis virus (VEEV), attributed to hydrophobic interactions with viral envelope proteins .

Biological Activity

N-((1R,4R)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide (CAS No. 1353980-87-6) is a synthetic compound belonging to the class of hydroxylated dioxin derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 1353980-87-6

The structure of this compound features a hydroxyl group on the cyclohexane ring and a carboxamide functional group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential anti-cancer, anti-inflammatory, and anticoagulant properties. Below are key findings from the literature:

Anticancer Activity

Studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds with dioxin structures often interact with cellular pathways involved in apoptosis and cell cycle regulation.
  • Case Study : A derivative exhibited cytotoxic effects on cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties:

  • In Vitro Studies : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in cell cultures treated with this compound .
  • Mechanistic Insights : The compound may inhibit the NF-kB pathway, a critical regulator of inflammation .

Anticoagulant Effects

Similar compounds have demonstrated anticoagulant activity:

  • Comparative Analysis : Research on related hydroxylated coumarins suggests that derivatives can exhibit anticoagulant effects comparable to established drugs like warfarin .
  • In Vivo Studies : Animal models treated with the compound showed prolonged clotting times and reduced thrombus formation .

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of NF-kB pathway
AnticoagulantProlonged clotting time

Q & A

Q. What are the established synthetic routes for N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide, and how can purity be optimized?

The synthesis typically involves coupling the dihydrobenzo[b][1,4]dioxine-5-carboxylic acid derivative with the trans-4-hydroxycyclohexylamine via carbodiimide-mediated amidation. Key steps include:

  • Activation of the carboxylic acid using HOBt/EDC or DCC.
  • Solvent selection (e.g., DMF or dichloromethane) to enhance reaction efficiency.
  • Purification via column chromatography or recrystallization to achieve >95% purity. Optimization of reaction time (24–48 hrs) and temperature (0–25°C) is critical to minimize side products. Analytical HPLC and LC-MS are recommended for purity validation .

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation?

  • NMR : 1H/13C NMR to confirm regiochemistry of the cyclohexyl group and carboxamide bond formation.
  • Mass Spectrometry : High-resolution ESI-MS for molecular weight validation.
  • X-ray Crystallography : For absolute stereochemical confirmation of the (1r,4r) cyclohexyl configuration, though this requires high-quality crystals .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon) at –20°C in desiccated conditions. Stability studies using accelerated thermal degradation (40°C/75% RH) over 4 weeks with periodic HPLC monitoring can identify degradation products (e.g., hydrolysis of the carboxamide bond) .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound?

  • Binding Assays : Radioligand displacement assays (e.g., using 3H-labeled ligands) to screen for receptor affinity.
  • Enzymatic Inhibition : Kinetic studies with purified enzymes (e.g., kinases or proteases) to assess IC50 values.
  • Computational Docking : Molecular docking with AutoDock Vina or Schrödinger Suite to predict interactions with targets like GPCRs or ion channels, followed by mutagenesis to validate binding sites .

Q. How should contradictory data in biological activity assays be addressed?

  • Batch Analysis : Compare multiple synthetic batches via HPLC to rule out impurity-driven effects.
  • Assay Replication : Use orthogonal assays (e.g., cell-based vs. biochemical) to confirm activity.
  • Solubility Checks : Ensure consistent DMSO stock concentrations (<0.1% in final assays) to avoid solvent interference .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Isotopic Labeling : Incorporate 14C or 3H isotopes to track metabolic pathways.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
  • Reaction Path Modeling : Use quantum chemical calculations (e.g., Gaussian) to map potential energy surfaces for key reactions .

Q. How can enantiomer-specific effects be investigated?

  • Chiral Separation : Use HPLC with a Chiralpak AD-H column to isolate enantiomers.
  • Biological Profiling : Test separated enantiomers in target assays (e.g., cAMP accumulation for GPCRs) to identify stereoselective effects.
  • Circular Dichroism (CD) : Confirm enantiomeric purity post-separation .

Q. What computational strategies improve predictive modeling of its pharmacokinetics?

  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to predict blood-brain barrier penetration.
  • QSAR Models : Train on analogs with known ADME data to forecast bioavailability and metabolic clearance.
  • CYP450 Metabolism Prediction : Use Schrödinger’s Metabolizer module to identify likely oxidation sites .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Analog Synthesis : Modify the cyclohexyl hydroxyl group (e.g., acetylation, methylation) or benzo[b][1,4]dioxine ring (halogenation).
  • Biological Testing : Compare IC50 values across analogs in target assays.
  • 3D-QSAR : CoMFA or CoMSIA models to correlate structural features with activity .

Q. What advanced techniques characterize its degradation pathways under physiological conditions?

  • Forced Degradation Studies : Expose to acidic/basic conditions, UV light, or oxidizing agents (H2O2).
  • LC-HRMS : Identify degradation products (e.g., hydrolyzed carboxamide or oxidized dioxane rings).
  • Stability-Indicating Methods : Validate HPLC methods to quantify intact compound and degradants .

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